1-myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine chemical structure and CAS number
1-myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine chemical structure and CAS number
An In-depth Technical Guide to 1-Myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine (14:0 Lyso-PE)
Abstract
This technical guide provides a comprehensive overview of 1-myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine, a lysophospholipid commonly referred to as 14:0 Lyso-PE. As a bioactive lipid mediator, 14:0 Lyso-PE is involved in a variety of cellular signaling processes. This document details its chemical structure, physicochemical properties, biological significance, and mechanisms of action. Furthermore, it offers field-proven methodologies for its enzymatic synthesis, purification, and analytical characterization. Designed for researchers, scientists, and professionals in drug development, this guide synthesizes technical data with practical insights to facilitate the effective use of 14:0 Lyso-PE in experimental and applied contexts.
Core Molecular Identifiers and Physicochemical Properties
1-Myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine is a lysophosphatidylethanolamine (LPE) characterized by a myristic acid (a saturated 14-carbon fatty acid) at the sn-1 position, a hydroxyl group at the sn-2 position, and a phosphoethanolamine headgroup at the sn-3 position of the glycerol backbone. Its identity and key properties are summarized below.
| Property | Value | Reference |
| CAS Number | 123060-40-2 | [1][2][3] |
| Molecular Formula | C19H40NO7P | [1][3] |
| Molecular Weight | 425.5 g/mol | [1][3] |
| IUPAC Name | 2-azaniumylethyl [(2R)-2-hydroxy-3-tetradecanoyloxypropyl] phosphate | [3] |
| Synonyms | 14:0 Lyso-PE, LPE 14:0, 1-Myristoyl-2-hydroxy-sn-glycero-3-phosphatidylethanolamine | [1][2][3] |
| Physical State | Solid, powder | [1] |
| Purity (Typical) | ≥98% | [1][2] |
| Storage | -20°C | [1][4] |
| SMILES | CCCCCCCCCCCCCC(=O)OCO | [3] |
| InChIKey | RPXHXZNGZBHSMJ-GOSISDBHSA-N | [1][3] |
Biological Significance and Mechanism of Action
Lysophospholipids (LPLs) like 14:0 Lyso-PE are not merely metabolic intermediates but are now recognized as critical signaling molecules.[5] They are typically present as minor constituents in cell membranes and are generated from the hydrolysis of their diacyl precursors by phospholipase A2 (PLA2).[6][7][8] This enzymatic action removes the fatty acid from the sn-2 position, converting a structural membrane lipid into a potent bioactive mediator.
Key Signaling Roles of LPEs
The biological functions of LPEs are diverse and context-dependent:
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Enzyme Regulation: LPE has been shown to be a specific, noncompetitive inhibitor of Phospholipase D (PLD).[9] PLD is a key enzyme in membrane degradation during processes like cellular senescence. By inhibiting PLD, LPE can retard senescence in plant tissues, an effect that has been leveraged in agricultural applications to prolong the shelf life of fruits and vegetables.[6][9][10]
-
MAPK/ERK Pathway Activation: In neuronal cell models such as PC12 cells, LPE increases the phosphorylation of ERK1/2, a key component of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.[7] This activation is associated with downstream effects like neurite outgrowth, suggesting a role for LPE in neuronal differentiation and development.[7]
-
Intracellular Calcium Mobilization: 14:0 Lyso-PE can induce transient increases in intracellular calcium concentrations in PC12 cells, indicating its ability to trigger calcium-dependent signaling pathways.[11][12]
The diagram below illustrates the generation of LPE and its inhibitory effect on PLD-mediated membrane degradation.
Caption: Formation of LPE via PLA2 and its subsequent inhibition of PLD activity.
Gold-Standard Synthesis: Enzymatic Hydrolysis
For research applications requiring high purity and stereospecificity, enzymatic synthesis is the preferred method for producing 14:0 Lyso-PE. The regioselective nature of Phospholipase A2 (PLA2) makes it the ideal biocatalyst for hydrolyzing the fatty acid exclusively at the sn-2 position of a diacyl precursor.[8]
Experimental Protocol: Synthesis of 14:0 Lyso-PE from 1,2-Dimyristoyl-PE
This protocol describes a self-validating system for the synthesis and purification of 14:0 Lyso-PE.
Materials:
-
Substrate: 1,2-Dimyristoyl-sn-glycero-3-phosphoethanolamine (DMPE)
-
Enzyme: Phospholipase A2 (from bee venom or porcine pancreas)
-
Buffer: 100 mM Tris-HCl, pH 8.0, containing 10 mM CaCl₂
-
Solvents: Diethyl ether, Chloroform, Methanol (all HPLC grade)
-
Quenching Solution: 0.5 M EDTA
-
Purification: Silica gel for column chromatography
Methodology:
-
Substrate Preparation: Dissolve 100 mg of DMPE in 10 mL of diethyl ether to ensure it is fully solubilized.
-
Reaction Setup: In a 50 mL glass reaction vessel, combine the DMPE solution with 20 mL of the Tris-HCl buffer. The biphasic system facilitates enzyme access to the lipid substrate at the interface. Calcium ions are critical cofactors for PLA2 activity.[8]
-
Enzyme Addition: Add PLA2 enzyme to the reaction mixture. The optimal enzyme-to-substrate ratio (e.g., 1:100 w/w) should be determined empirically but serves as a starting point.
-
Incubation: Vigorously stir the mixture at 37°C for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a mobile phase of chloroform:methanol:water (65:25:4, v/v/v). The product (14:0 Lyso-PE) will have a lower Rf value than the starting material (DMPE).
-
Reaction Quenching: Once the reaction is complete, stop the enzyme by adding 5 mL of 0.5 M EDTA solution. EDTA chelates the Ca²⁺ ions, rendering the PLA2 inactive.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the lipids three times with 20 mL of chloroform. Pool the organic layers.
-
Purification: Dry the pooled organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product using silica gel column chromatography, eluting with a chloroform:methanol gradient.
-
Verification: Collect fractions and analyze by TLC. Pool the pure fractions, evaporate the solvent, and confirm the final product's identity and purity via Mass Spectrometry and NMR.
Caption: Workflow for the enzymatic synthesis and purification of 14:0 Lyso-PE.
Analytical Characterization
Rigorous analytical chemistry is essential to confirm the identity, purity, and structure of the synthesized 14:0 Lyso-PE.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the final product. High-resolution MS provides exact mass, which helps to confirm the elemental composition.
| Ion Mode | Precursor Type | Observed m/z | Reference |
| Positive | [M+H]⁺ | 426.2615 | [3] |
| Negative | [M-H]⁻ | 424.247 | [3] |
For quantitative studies, such as measuring endogenous levels in biological samples, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. This approach utilizes a deuterated internal standard, such as 1-myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine-d27 (14:0 Lyso PE-d27), to ensure accurate and precise quantification.[11][12]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy (¹H, ¹³C, and ³¹P) is indispensable for unambiguous structural elucidation.[8]
-
¹H NMR: Confirms the presence of the myristoyl acyl chain, the glycerol backbone protons, and the ethanolamine headgroup. The absence of a signal corresponding to a proton at an acylated sn-2 position confirms the successful hydrolysis.
-
³¹P NMR: Provides a single resonance confirming the presence of the phosphate group in a specific chemical environment.
References
-
Lysophosphatidylethanolamine - Wikipedia. Wikipedia. [Link]
-
Lysophosphatidylethanolamine – Knowledge and References. Taylor & Francis Online. [Link]
-
1-MYRISTOYL-2-DOCOSAHEXANOYL-SN-GLYCERO-3-PHOSPHOETHANOLAMINE. NCBI. [Link]
-
1-Myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine | C19H40NO7P | CID 86583448. PubChem. [Link]
-
Inhibition of phospholipase D by lysophosphatidylethanolamine, a lipid-derived senescence retardant. PNAS. [Link]
-
Lyso-phosphatidylethanolamine (LPE) as a plant bioregulator. ResearchGate. [Link]
-
1-Myristoyl-2-Hydroxy-sn-Glyc-3-Phosphatidylethanolamine | C19H40NO7P | CID 46173403. PubChem. [Link]
Sources
- 1. larodan.com [larodan.com]
- 2. caymanchem.com [caymanchem.com]
- 3. 1-Myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine | C19H40NO7P | CID 86583448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. biokom.com.pl [biokom.com.pl]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Lysophosphatidylethanolamine - Wikipedia [en.wikipedia.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. pnas.org [pnas.org]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
